molecular formula C22H26N2O5 B2848478 N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide CAS No. 1235098-63-1

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide

Cat. No.: B2848478
CAS No.: 1235098-63-1
M. Wt: 398.459
InChI Key: NJVFEDKVFIWAHF-UHFFFAOYSA-N
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Description

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide is a complex organic compound that features a piperidine ring, a benzamide group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzamide group and the methoxy substituents. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyl Group: This step often involves selective hydroxylation reactions.

    Attachment of the Benzamide Group: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzamide group are key structural features that enable binding to these targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler piperidine derivative with similar structural features.

    N-Methyl-4-piperidinol: Another piperidine derivative with a methyl group instead of the benzamide group.

    4-Aminopiperidine: A piperidine derivative with an amino group.

Uniqueness

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-2,4-dimethoxybenzamide is unique due to the combination of its piperidine ring, benzamide group, and methoxy substituents. This unique structure imparts specific biological activities and potential therapeutic applications that are not observed in simpler piperidine derivatives.

Properties

IUPAC Name

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-28-18-7-8-19(20(14-18)29-2)22(27)23-16-5-3-15(4-6-16)13-21(26)24-11-9-17(25)10-12-24/h3-8,14,17,25H,9-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVFEDKVFIWAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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